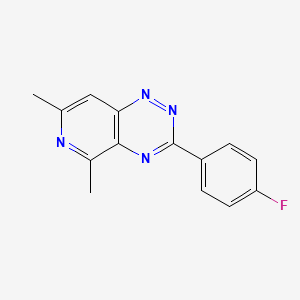

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine

Description

Systematic Nomenclature and IUPAC Classification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]triazine (CID: 516627). Its molecular formula, C₁₄H₁₁FN₄ , corresponds to a molecular weight of 254.26 g/mol . The nomenclature reflects its fused polycyclic architecture:

- A pyrido[3,4-e]triazine core, where a pyridine ring is annulated with a 1,2,4-triazine moiety at positions 3 and 4.

- Substituents include a 4-fluorophenyl group at position 3 and methyl groups at positions 5 and 7.

The SMILES notation (CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F) and InChIKey (CCDSSJHYLBLXRY-UHFFFAOYSA-N) further specify its atomic connectivity and stereochemical features.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]triazine | |

| Molecular Formula | C₁₄H₁₁FN₄ | |

| Molecular Weight | 254.26 g/mol | |

| CAS Registry Number | 121845-78-1 | |

| ChEMBL ID | CHEMBL81454 |

Historical Context in Heterocyclic Compound Research

Pyrido-triazine derivatives emerged as a focus of synthetic chemistry in the early 21st century, driven by their potential in drug discovery. The first recorded synthesis of this compound dates to August 2005 , with subsequent modifications documented as recently as May 2025 . This timeline aligns with broader trends in heterocyclic research, where fused triazine systems are explored for their:

- Electron-deficient aromatic character , enabling interactions with biological targets.

- Structural versatility , allowing modular substitution patterns for pharmacokinetic optimization.

Patent literature (e.g., EP 3873472 B1) highlights the relevance of analogous pyridazine and triazine derivatives as inhibitors of Autotaxin, a therapeutic target in fibrotic diseases. While not explicitly cited in these patents, the fluorophenyl and dimethyl substituents of this compound suggest potential bioisosteric relationships with clinical-stage Autotaxin inhibitors.

Position Within Pyrido-Triazine Chemical Taxonomy

The compound belongs to the pyrido[3,4-e]triazine subclass, distinguished by its:

- Ring fusion pattern : Pyridine fused to triazine at the 3,4-positions, creating a planar, conjugated π-system.

- Substituent topology :

Table 2: Comparative Analysis of Pyrido-Triazine Derivatives

| Compound | Substituents | Molecular Formula | Key Distinguishing Features |

|---|---|---|---|

| 3-(4-Fluoro-phenyl)-5,7-dimethyl- | 4-fluorophenyl, 5/7-methyl | C₁₄H₁₁FN₄ | Fluorine-enhanced electronic anisotropy |

| 6,6-Dimethyl-1-[3-(4-phenylbutyl)phenyl]- | Phenylbutyl, 6-dimethyl | C₂₁H₂₈ClN₅ | Aliphatic side chain for lipophilicity |

| 3-Propyl-pyrido(3,4-e)(1,2,4)triazine | Propyl | C₉H₁₁N₅ | Minimal steric hindrance |

This structural profile positions it as a mid-polarity analog within its chemical family, balancing aromatic stacking potential (via fluorophenyl) and steric bulk (via dimethyl groups). The fluorine atom’s electronegativity likely modulates electron density across the triazine ring, a feature exploited in kinase inhibitor design.

Structure

3D Structure

Properties

CAS No. |

121845-78-1 |

|---|---|

Molecular Formula |

C14H11FN4 |

Molecular Weight |

254.26 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C14H11FN4/c1-8-7-12-13(9(2)16-8)17-14(19-18-12)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |

InChI Key |

CCDSSJHYLBLXRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-fluoroaniline and 2,4-pentanedione can be used, followed by cyclization with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi. For instance, it has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting growth at low concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Preliminary studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism appears to involve the induction of apoptosis in cancer cells .

Drug Development

Due to its biological activities, there is ongoing research into the development of pharmaceuticals based on this compound. Its ability to interact with various biological targets makes it a candidate for further investigation in drug design and synthesis .

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science:

- Organic Electronics : The compound's electronic properties can be exploited in the development of organic semiconductors and photovoltaic materials.

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices for enhanced material properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazine Derivatives

*Hypothetical formula based on structural analogy.

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-fluoro substituent is less electron-withdrawing than the trifluoromethyl group in , which may reduce its reactivity in electrophilic substitutions but improve metabolic stability.

- Steric Effects : The 5,7-dimethyl groups in the target compound introduce steric hindrance compared to the unsubstituted positions in and .

Comparison :

- The absence of keto groups in the target may simplify synthesis compared to dione-containing derivatives.

Physicochemical Properties

Biological Activity

Anticancer Activity

The compound has shown promising anticancer properties, particularly against breast cancer cell lines. In a study comparing its activity to cisplatin, a well-known chemotherapeutic agent, 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine exhibited stronger cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cells . Importantly, it showed reduced toxicity towards normal breast cells (MCF-10A), suggesting a potential therapeutic window .

The anticancer activity of this compound appears to be multifaceted:

- Apoptosis Induction: The compound activates multiple caspase pathways, including caspase-9, caspase-8, and caspase-3/7 .

- Modulation of Key Proteins: It suppresses NF-κB expression while promoting p53 and Bax, crucial players in apoptosis activation .

- Oxidative Stress: The compound increases reactive oxygen species (ROS) production, contributing to cancer cell death .

- Autophagy Induction: It triggers autophagy through increased autophagosome formation and expression of beclin-1, while inhibiting mTOR .

Comparative Efficacy

Table 1: Cytotoxic Activity Comparison (IC50 values in μM)

| Compound | MCF-7 | MDA-MB-231 | MCF-10A |

|---|---|---|---|

| This compound | 0.25 | 0.5 | >1.0 |

| Cisplatin | 0.5 | 1.0 | 0.75 |

This data demonstrates the compound's superior efficacy and selectivity compared to cisplatin .

Anti-inflammatory Activity

While the specific anti-inflammatory activity of this compound is not directly reported, structurally similar compounds have shown promising anti-inflammatory properties. For instance, certain pyrazolo[4,3-e][1,2,4]triazine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, key players in inflammation .

COX Enzyme Inhibition

Table 2: COX Inhibition by Related Compounds (IC50 values in μM)

| Compound | COX-1 | COX-2 | Selectivity Index |

|---|---|---|---|

| 3b | 6.74 | 1.10 | 6.12 |

| 4b | 7.21 | 0.98 | 7.36 |

| 4d | 8.15 | 1.25 | 6.52 |

| Diclofenac sodium | 6.74 | 1.10 | 6.12 |

While these data are for related compounds, they suggest potential anti-inflammatory activity for this compound, which warrants further investigation .

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its unique structural features:

- Fluorophenyl Group: The presence of fluorine often enhances metabolic stability and binding affinity in drug molecules.

- Pyrido(3,4-e)(1,2,4)triazine Core: This heterocyclic system is associated with various biological activities, including anticancer and anti-inflammatory properties .

- Methyl Substituents: The methyl groups at positions 5 and 7 may contribute to the compound's lipophilicity and influence its pharmacokinetic properties.

Future Research Directions

Given the promising biological activity of this compound, several avenues for future research emerge:

- Expanded Cancer Studies: Investigate its efficacy against other cancer types and in combination with existing therapies.

- In-depth Mechanism Studies: Further elucidate the molecular pathways involved in its anticancer and potential anti-inflammatory activities.

- Structure Optimization: Develop analogs to enhance potency and selectivity.

- In Vivo Studies: Conduct animal studies to assess pharmacokinetics, efficacy, and safety.

- Drug Delivery Systems: Explore nanoformulations or targeted delivery methods to improve its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.